Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate
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Description
“Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C9H11IO4S2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate”, has been a topic of interest in recent years . Various strategies have been developed for the synthesis of thiophene derivatives, including heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate” is characterized by a five-membered ring made up of one sulfur as a heteroatom . The molecular weight of this compound is 420.3 g/mol .Chemical Reactions Analysis
Thiophene derivatives, including “Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate”, are involved in various chemical reactions . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
“Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate” has a molecular weight of 420.3 g/mol . It has a topological polar surface area of 122 Ų . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate, have been studied for their potential anticancer properties . These compounds can be designed to interact with specific biological targets, potentially leading to the development of new anticancer drugs.
Anti-inflammatory Drugs
The structural framework of thiophene is found in various nonsteroidal anti-inflammatory drugs (NSAIDs). The modification of thiophene derivatives can lead to the development of new NSAIDs with improved efficacy and reduced side effects .
Antimicrobial Agents
Research has indicated that thiophene derivatives exhibit antimicrobial properties. This makes them valuable for the synthesis of new antimicrobial agents that could be effective against resistant strains of bacteria .
Organic Semiconductors
Thiophene-based molecules are prominent in the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where they contribute to the electronic properties of these devices .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. Their ability to form protective layers on metals can be harnessed to prevent corrosion, which is crucial for extending the life of metal components .
Organic Electronics
Thiophene derivatives are indispensable in the development of organic optoelectronics. They serve as building blocks for conjugated polymers and small molecules in organic solar cells, contributing to the efficiency and stability of these devices .
properties
IUPAC Name |
methyl 3-iodo-4-propan-2-ylsulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLCIKKTUQNBGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1I)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381026 |
Source
|
Record name | Methyl 3-iodo-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate | |
CAS RN |
175201-88-4 |
Source
|
Record name | Methyl 3-iodo-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175201-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-iodo-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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